molecular formula C15H26N2O8 B583397 N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine CAS No. 752200-93-4

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Cat. No.: B583397
CAS No.: 752200-93-4
M. Wt: 362.379
InChI Key: KLJVHTFKVKHTIN-JTQLQIEISA-N
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Description

Significance of Modified Amino Acids in Synthetic Chemistry and Chemical Biology

Amino acids are the fundamental building blocks of proteins. bristol.ac.uk However, their utility extends far beyond their natural role. Chemical modification of amino acids yields derivatives with altered structures, properties, and functionalities. fiveable.me These modifications can include the addition of new functional groups or alterations to the existing side chains, which can significantly impact their biological roles and chemical reactivity. fiveable.meyoutube.com

In synthetic chemistry and chemical biology, modified amino acids are indispensable. They serve as starting materials for new medicines, enabling the development of peptide-based drugs with enhanced efficacy, improved binding affinity to targets, and tailored pharmacokinetic properties. bristol.ac.ukfiveable.me By incorporating these unnatural amino acids, researchers can create novel proteins with enhanced stability or new functions, and develop advanced biomaterials. nih.govchemimpex.com Furthermore, modifications like phosphorylation or glycosylation are critical in regulating enzyme activity and cellular signaling pathways. fiveable.meyoutube.com

Overview of L-Lysine Derivatives as Versatile Molecular Building Blocks

L-lysine, an essential amino acid, is particularly valuable as a scaffold for chemical modification due to its two distinct amine groups: the α-amino group at the C2 position and the ε-amino group at the end of its side chain. ebi.ac.uk This dual functionality allows for selective chemical reactions, leading to a wide array of derivatives with diverse applications in pharmaceuticals, biotechnology, and materials science. lookchem.comnih.gov

Lysine (B10760008) derivatives are frequently used as building blocks for constructing complex molecules, including bifunctional chelating agents for metal ions. nih.gov The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for controlled, stepwise synthesis of peptides and other bioconjugates. chemimpex.comchemimpex.com The ability to modify lysine residues is also crucial for improving the therapeutic properties of proteins and peptides, such as their stability and bioavailability. chemimpex.comnih.gov

Structural Context of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine: Design Rationale and Potential

L-Lysine Backbone: Provides the basic chiral amino acid framework.

N2,N2-Bis(carboxymethyl) Group: The two carboxymethyl groups (-CH₂COOH) attached to the α-amino group (N2) transform this part of the molecule into an iminodiacetic acid (IDA) moiety. This structure is a well-known chelating agent, capable of coordinating with metal ions. This feature makes the compound suitable for applications such as affinity chromatography, particularly for purifying proteins. sigmaaldrich.com

N6-Boc Group: The ε-amino group (N6) is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard acid-labile protecting group in organic synthesis, particularly in peptide synthesis. chemimpex.com Its presence allows the N2-carboxymethylated lysine to be used as a building block in solid-phase peptide synthesis or other complex synthetic sequences where the N6-amine needs to remain unreactive until a specific deprotection step.

This combination of a chelating headgroup and a protected side-chain amine creates a bifunctional molecule with significant potential. It can be incorporated into larger structures, such as peptides or polymers, to introduce specific metal-binding sites.

Scope and Academic Relevance of Research on this compound

Research involving this compound and its close analogs primarily focuses on their application as chelating agents and as building blocks in synthesis. The academic relevance stems from the need for versatile tools in bioconjugation, protein purification, and the development of diagnostic and therapeutic agents.

A closely related compound, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, which features a different protecting group (Cbz), is utilized in the synthesis of nickel-chelating fluorinated lipids. scbt.comscbt.com This highlights the utility of the N,N-bis(carboxymethyl)lysine core in creating functional lipids for applications potentially involving liposomes or cell membrane studies. Similarly, Nα,Nα-Bis(carboxymethyl)-L-lysine is used to prepare chelating resins for protein chromatography. sigmaaldrich.com

Given these precedents, research on the N6-Boc protected version is academically significant for its potential to be integrated into acid-sensitive synthetic schemes, such as those common in modern peptide synthesis, to create tailored biomolecules with metal-chelating properties.

Compound Data

Below are tables detailing the key properties and identifiers for this compound and a related compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 752200-93-4 chemicalbook.com
Molecular Formula C₁₅H₂₆N₂O₈ chemicalbook.com
Molecular Weight 362.38 g/mol chemicalbook.com

Table 2: Related Lysine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightKey ApplicationSource
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine113231-04-2C₁₈H₂₄N₂O₈396.39 g/mol Synthesis of nickel-chelating lipids scbt.comscbt.com
Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate941689-36-7C₁₀H₁₈N₂O₆ · xH₂O262.26 g/mol (anhydrous)Preparing chelating resins for protein chromatography sigmaaldrich.com
Nα,Nε-Bis-Boc-L-lysine2483-46-7C₁₆H₃₀N₂O₆346.4 g/mol Peptide synthesis, bioconjugation chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVHTFKVKHTIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718169
Record name N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752200-93-4
Record name N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N2,n2 Bis Carboxymethyl N6 Boc L Lysine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, reveals a logical pathway for its synthesis. The primary disconnection point is at the N2-C bonds of the two carboxymethyl groups. This leads to the precursor N6-Boc-L-lysine (also known as H-Lys(Boc)-OH) and a C2-synthon, such as bromoacetic acid. This strategy is advantageous as it utilizes a commercially available or readily synthesized orthogonally protected lysine (B10760008) derivative.

The key disconnection can be visualized as follows:

This approach hinges on the differential reactivity of the two amino groups of lysine. The N6-amino group is first protected with a tert-butyloxycarbonyl (Boc) group, leaving the N2-amino group available for the subsequent bis(carboxymethyl)ation. This orthogonal protection strategy is fundamental to achieving the desired regioselectivity.

Synthesis of the N2,N2-Bis(carboxymethyl)-L-lysine Core

The core structure of the target molecule is synthesized through the regioselective introduction of two carboxymethyl groups onto the N2-amino group of a suitably protected lysine derivative.

The key to the synthesis is the regioselective alkylation of the N2-amino group. With the N6-amino group protected, the N2-amino group is the primary site for nucleophilic attack. The direct alkylation of N6-Boc-L-lysine with two equivalents of an appropriate C2-electrophile, such as bromoacetic acid, is a common and effective strategy chemicalbook.com.

The reaction is typically carried out under basic conditions to deprotonate the N2-amino group, thereby increasing its nucleophilicity. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Common bases include sodium hydroxide or organic bases like triethylamine in an aqueous or mixed aqueous-organic solvent system. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete dialkylation.

Potential challenges in this step include the possibility of mono-alkylation and over-alkylation at other nucleophilic sites if not properly controlled. Careful stoichiometry of the alkylating agent and optimization of reaction conditions are crucial for driving the reaction to the desired N,N-disubstituted product.

The successful synthesis of this compound is heavily reliant on the principles of orthogonal protection. In this context, different protecting groups are used for the two amino functionalities of lysine, allowing for their selective deprotection under distinct conditions.

The following table provides a comparison of common protecting groups for the ε-amino group of lysine:

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButyloxycarbonylBocAcidic (e.g., TFA)Stable to base, hydrogenolysis
BenzyloxycarbonylZ or CbzHydrogenolysis, strong acidStable to mild acid and base
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)Stable to acid, hydrogenolysis

For the synthesis of the target molecule, the Boc group's robustness to the basic alkylation conditions is the primary reason for its selection.

Introduction of the N6-Boc Protecting Group

The precursor, N6-Boc-L-lysine, is a critical starting material. Its synthesis involves the selective protection of the N6-amino group of L-lysine.

The selective protection of the N6-amino group of lysine can be achieved through several methods. One common approach involves the use of a copper(II) complex to temporarily protect the N2-amino and carboxyl groups researchgate.net. In the presence of Cu(II) ions, lysine forms a chelate complex involving the α-amino and carboxylate groups. This leaves the ε-amino group free to react with di-tert-butyl dicarbonate (Boc)₂O. Subsequent removal of the copper ions, typically by treatment with a chelating agent like EDTA or by precipitation as a sulfide, yields the desired Nε-Boc-L-lysine.

Another strategy involves direct protection under carefully controlled pH conditions. The pKa values of the α-amino and ε-amino groups of lysine are different enough to allow for a degree of selective protection by adjusting the pH of the reaction mixture.

The efficiency of the N6-Boc protection is dependent on several factors that can be optimized. When using the copper chelate method, the stoichiometry of the copper salt and the pH of the reaction are critical for ensuring complete complexation and subsequent selective acylation.

For the direct protection method, careful control of the pH is paramount. The reaction is typically carried out in a mixed solvent system, such as dioxane/water, and the pH is maintained in a range where the ε-amino group is sufficiently deprotonated and nucleophilic, while the α-amino group remains largely protonated. The slow addition of (Boc)₂O and continuous monitoring of the pH are essential for maximizing the yield of the desired product and minimizing the formation of the Nα,Nε-di-Boc-L-lysine and Nα-Boc-L-lysine byproducts.

A typical procedure for the synthesis of Nε-Boc-L-lysine involves dissolving L-lysine hydrochloride in water and adjusting the pH with a base like sodium hydroxide. A solution of di-tert-butyl dicarbonate in an organic solvent such as dioxane is then added portion-wise while maintaining the pH rsc.org. The reaction progress is monitored, and upon completion, the product is isolated by adjusting the pH to its isoelectric point, leading to precipitation.

The following table summarizes typical reaction conditions for the key synthetic steps:

StepReactantsReagentsSolventKey Conditions
N6-Boc Protection L-LysineDi-tert-butyl dicarbonate, Base (e.g., NaOH)Water/DioxaneControlled pH, room temperature
N2,N2-Bis(carboxymethyl)ation N6-Boc-L-lysineBromoacetic acid, Base (e.g., NaOH)WaterBasic pH, elevated temperature

Purification and Isolation Techniques

Purification is a critical step in the synthesis of this compound to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the compound versus its impurities.

Chromatography is a primary tool for the purification of protected amino acids and their derivatives.

Column Chromatography: This technique is widely used for medium- to large-scale laboratory purifications. For compounds similar in polarity to this compound, such as other Boc-protected lysine derivatives, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is adjusted to achieve optimal separation. In the purification of a generation 1 poly(L-lysine) dendron built from Boc-protected lysine, a column chromatography system using an ethyl acetate/n-hexane (4:1, v/v) eluent was successfully employed. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. For protected amino acids, reverse-phase HPLC (RP-HPLC) is a standard method. Chiral HPLC is particularly crucial for separating enantiomers and ensuring the stereochemical integrity of the L-lysine backbone. tandfonline.com Specialized chiral columns, such as those based on ovomucoid proteins, have proven effective in resolving various protected amino acids, including Fmoc-Lys(Boc)-OH, without the need for derivatization. tandfonline.com Such methods can detect unwanted isomers at levels as low as 0.15%. tandfonline.com

Technique Stationary Phase Typical Mobile Phase/Eluent Application Reference
Column ChromatographySilica GelEthyl acetate / n-hexanePreparative purification of lysine dendrons rsc.org
Chiral HPLCUltron OvomucoidVaries (e.g., ethanol-methanol mixtures)Enantiomeric purity analysis of protected amino acids tandfonline.com
Non-aqueous CETert-butyl carbamoylated quinineEthanol-methanol (60:40) with additivesChiral separation screening nih.gov

Crystallization is often employed as a final purification step to obtain the product as a high-purity solid.

The synthesis of Boc-protected amino acid derivatives frequently yields the final product as a white solid after workup and concentration. rsc.org This solid can be further purified by recrystallization. The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by cooling to allow the formation of pure crystals. Common solvents for the workup and potential recrystallization of similar compounds include ethyl acetate, diethyl ether, and mixtures with less polar solvents like hexane. rsc.org

In cases where direct crystallization is challenging, forming a salt can facilitate purification. For instance, in the synthesis of Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine, the final product was treated with dicyclohexylamine (DCHA) to form a stable, crystalline DCHA salt, which could be easily isolated and purified. pharm.or.jp

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical applications. The primary synthetic route to this compound involves the selective N,N-dialkylation of the α-amino group of N6-Boc-L-lysine (H-Lys(Boc)-OH) with an acetic acid derivative, such as bromoacetic acid. chemicalbook.com

Key considerations for optimization and scaling include:

Orthogonal Protection: The synthesis relies on the Nε-amino group being protected by the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the Nα-alkylation but can be removed later under acidic conditions. organic-chemistry.org This orthogonal protection strategy is fundamental to directing the reaction to the correct amino group.

Reaction Conditions: Optimizing the stoichiometry of the alkylating agent (bromoacetic acid), the type and amount of base used to deprotonate the α-amino group, reaction temperature, and time is essential for maximizing yield and minimizing side reactions.

Process Efficiency: For large-scale synthesis, one-pot methods are highly desirable as they reduce the number of isolation and purification steps. An optimized one-pot method for a related compound, Fmoc-Lys(Boc), resulted in a 90% yield with 100% purity as determined by HPLC. pharm.or.jp

Avoiding Problematic Reagents: Early methods for synthesizing differentially protected lysine often involved the use of copper(II) complexes to temporarily protect the α-amino and α-carboxyl groups. pharm.or.jp However, scaling these methods proved difficult due to the amorphous nature of the copper complex precipitate and the high cost of chelating resins like Chelex 100 required for copper removal. pharm.or.jp Modern, scalable syntheses avoid these complexities. researchgate.net

Factor Consideration for Optimization & Scalability Example/Rationale Reference
Protecting Groups Use of orthogonal groups (e.g., Boc for Nε).The Boc group is stable to the basic conditions of Nα-alkylation. organic-chemistry.org
Process Design Development of one-pot syntheses.A one-pot synthesis of Fmoc-Lys(Boc) achieved a 90% yield. pharm.or.jp
Workup & Purification Avoiding expensive or laborious techniques.Moving away from copper chelation and expensive resins improves scalability. pharm.or.jp
Reagent Stoichiometry Precise control of reactants and base.Prevents over-alkylation or incomplete reaction.N/A

Alternative Synthetic Pathways and Convergent Synthesis Approaches

While the direct alkylation of N6-Boc-L-lysine is a common approach, alternative strategies can be envisioned based on established principles of amino acid chemistry.

Alternative Protecting Group Strategy: An alternative linear synthesis could involve changing the order of protection. One could start with L-lysine and first protect the α-amino group, for example, by forming a Schiff base with p-anisaldehyde. google.com This temporarily blocks the Nα position, allowing for the selective introduction of the Boc group at the Nε-position. Subsequent removal of the Schiff base would liberate the α-amino group, which could then be reacted with bromoacetic acid to yield the final product. This multi-step process offers an alternative but is more complex than the direct alkylation of commercially available N6-Boc-L-lysine.

Convergent Synthesis: A convergent approach involves preparing key fragments of the target molecule separately before combining them in a final step. For a relatively small molecule like this compound, a fully convergent approach is less common than for large peptides or complex natural products. However, the principle can be applied in the synthesis of larger structures incorporating this moiety. For example, the this compound unit could be synthesized and then coupled to a peptide chain or another molecule using standard peptide coupling reagents (e.g., EDC, HOBT), as demonstrated in the synthesis of poly(L-lysine) dendrons where generations of protected lysine units are added sequentially. rsc.org This modular approach is central to the construction of complex biomolecules. chemimpex.com

Advanced Spectroscopic and Analytical Characterization of N2,n2 Bis Carboxymethyl N6 Boc L Lysine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, it allows for the verification of the carbon skeleton and the attached protons.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The tert-butoxycarbonyl (Boc) group will produce a characteristic, high-intensity singlet at approximately 1.44 ppm. chemicalbook.com The protons of the lysine (B10760008) side chain (β, γ, δ, ε) are expected to appear as multiplets in the range of 1.3 to 3.1 ppm. The α-proton, being adjacent to the tertiary amine and the main carboxyl group, would likely be found further downfield. The two methylene (B1212753) protons of the carboxymethyl groups are diastereotopic due to the chiral center at the α-carbon and would be expected to appear as distinct signals, likely as doublets if coupled to each other (an AB quartet system).

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbons of the three carboxylic acid groups and the Boc-group carbonyl are expected at the downfield end of the spectrum (>170 ppm). The quaternary carbon of the Boc group appears around 80 ppm, while the methyl carbons of this group are found at approximately 28 ppm. pharmaffiliates.com The carbons of the lysine backbone would resonate at distinct positions, with the α-carbon being significantly affected by the attached nitrogen and carboxyl groups.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on the analysis of structural analogues and standard chemical shift values. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

Assignment Predicted Chemical Shift (ppm) Multiplicity
α-CH 3.5 - 3.8 Triplet (t)
β-CH₂ 1.8 - 2.0 Multiplet (m)
γ-CH₂ 1.4 - 1.6 Multiplet (m)
δ-CH₂ 1.6 - 1.8 Multiplet (m)
ε-CH₂ 3.0 - 3.2 Multiplet (m)
Boc (CH₃)₃ ~1.44 Singlet (s)
N-(CH₂COOH)₂ 3.2 - 3.5 AB quartet
N-H (Boc) 6.5 - 7.0 Broad singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (ppm)
C=O (α-COOH) 173 - 176
C=O (N-CH₂C OOH) 170 - 173
C=O (Boc) 156 - 158
α-CH 60 - 65
β-CH₂ 30 - 35
γ-CH₂ 22 - 25
δ-CH₂ 28 - 32
ε-CH₂ 39 - 42
Boc C (CH₃)₃ 79 - 82
Boc C(C H₃)₃ ~28.5

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons on adjacent carbons. Key expected correlations include the α-CH with the β-CH₂, which in turn would correlate with the γ-CH₂, and so on down the lysine chain, confirming the integrity of the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~1.44 ppm would correlate with the carbon signal at ~28.5 ppm, confirming the assignment of the Boc methyls.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons and piecing together different molecular fragments. For example, the protons of the Boc group should show a correlation to the Boc carbonyl carbon and the quaternary carbon. The ε-CH₂ protons should show a correlation to the Boc carbonyl carbon, confirming the location of the protecting group. Similarly, the N-CH₂COOH protons would show correlations to the α-carbon and their own carboxyl carbons, confirming the structure of the N,N-bis(carboxymethyl)amino moiety.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (C15H26N2O8), the calculated monoisotopic mass is 362.1689 Da. An experimental HRMS result matching this value to within a few parts per million (ppm) would provide strong evidence for the correct elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like amino acid derivatives. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 363.17. Adducts with sodium [M+Na]⁺ (m/z ~385.15) or potassium [M+K]⁺ (m/z ~401.13) may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ~361.16. Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, such as the loss of the Boc group (a loss of 100 Da) or the loss of water and formic acid from the carboxyl groups.

Table 3: Predicted ESI-MS Ions

Ion Formula Calculated m/z Ionization Mode
[M+H]⁺ C₁₅H₂₇N₂O₈⁺ 363.1762 Positive
[M+Na]⁺ C₁₅H₂₆N₂O₈Na⁺ 385.1581 Positive

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. The C=O stretching vibrations would be prominent; the carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the C=O of the Boc-carbamate group should appear near 1680-1700 cm⁻¹. chemicalbook.com The N-H stretching of the carbamate (B1207046) is expected around 3300-3400 cm⁻¹, and C-H stretching from the aliphatic backbone will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C-C backbone stretches are usually strong. The symmetric stretching of the carboxylate groups, if the compound is in a deprotonated state, would also be visible.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
3300 - 3400 N-H (Carbamate) Stretch
2500 - 3300 O-H (Carboxylic Acid) Stretch (broad)
2850 - 2980 C-H (Aliphatic) Stretch
1700 - 1725 C=O (Carboxylic Acid) Stretch
1680 - 1700 C=O (Carbamate) Stretch
1510 - 1540 N-H Bend

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy is a critical tool for confirming the stereochemistry of chiral molecules like this compound, which retains the L-configuration from its parent amino acid, L-lysine. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, providing unique information about its absolute configuration and conformation in solution.

Specific Optical Rotation: A primary method for routine stereochemical quality control is the measurement of specific optical rotation ([α]D). This value is a fundamental physical property of a chiral compound. For Boc-protected amino acids, the specific rotation is a well-established parameter for confirming the enantiomeric purity. While the precise value for this compound is not widely published, data from related compounds demonstrate the utility of this measurement. For instance, Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) is reported to have a specific rotation in the range of +4.1° to +5.1° (c = 2 in water). sigmaaldrich.com Another source cites a value between +20.0° and +23.0° (c=2, MeOH). tcichemicals.com These values highlight the importance of solvent and concentration in reporting specific rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides more detailed stereochemical information than polarimetry. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is sensitive to the molecule's secondary structure and the conformation of its chromophores. For this compound, the key chromophores are the carboxyl groups and the carbamate group from the Boc protecting group. The L-configuration of the chiral center at the alpha-carbon induces a characteristic CD signal. Studies on poly-L-lysine have shown that its peptide backbone exhibits characteristic CD spectra for different secondary structures (e.g., alpha-helix, beta-sheet), with specific Cotton effects (positive or negative peaks) that are used for conformational analysis. nih.gov For the title compound, the CD spectrum would be used to confirm that the synthetic process and modifications at the nitrogen atoms did not cause racemization at the alpha-carbon.

A summary of typical chiroptical data for related compounds is presented below.

CompoundTechniqueValueConditions
Nα-(tert-Butoxycarbonyl)-L-lysineSpecific Rotation+4.1 to +5.1°c = 2 in Water
Nα-(tert-Butoxycarbonyl)-L-lysineSpecific Rotation+20.0 to +23.0°c = 2 in Methanol
N-Boc-L-phenylalanineSpecific Rotation+25.0°c = 1 in Ethanol
Poly-L-lysine (beta structure)Circular DichroismNegative band at 218 mµ---

This table presents representative data from related compounds to illustrate the application of chiroptical techniques. sigmaaldrich.comtcichemicals.comnih.govgoogle.com

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous confirmation of connectivity, configuration, and conformation, yielding detailed information on bond lengths, bond angles, and crystal packing interactions.

For this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging, as many complex amino acid derivatives, particularly those with multiple charged groups and flexible side chains, may exist as oils or amorphous solids. google.com A patent related to the crystallization of Boc-amino acids notes that many such compounds are obtained as oily substances, necessitating specific methods like seeding to induce crystallization. google.com

Currently, there are no publicly available crystal structures for this compound itself. However, should a crystalline derivative be prepared—for example, by forming a salt or a metal complex—X-ray analysis would be invaluable. The resulting structural data would confirm:

The L-configuration at the Cα stereocenter.

The boat or chair conformation of the lysine side chain.

The precise bond lengths and angles of the N,N-bis(carboxymethyl) moiety, also known as a nitrilotriacetic acid (NTA) group.

Intermolecular interactions, such as hydrogen bonding , involving the carboxylic acid groups, the amide, and the Boc-carbonyl, which dictate the crystal lattice packing.

Without experimental data for the title compound, a hypothetical data table of key structural parameters that would be determined from such an analysis is presented for illustrative purposes.

ParameterExpected Value/RangeSignificance
Cα-N Bond Length~1.47 ÅConfirms covalent linkage
C=O Bond Lengths (Carboxyl)~1.20 - 1.25 ÅIndicates nature of carbonyl group
C-O Bond Lengths (Carboxyl)~1.28 - 1.33 ÅDifferentiates from C=O
Cα StereocenterS-configurationConfirms retention of L-amino acid stereochemistry
Dihedral AnglesVariableDefines the 3D conformation of the molecule

This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.

Chromatographic Purity Assessment and Quantitative Analysis (e.g., HPLC-UV/Vis)

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active compounds. Coupled with a Ultraviolet/Visible (UV/Vis) detector, it provides a robust method for both separating the target compound from impurities and quantifying it.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18 or C8 silica) using a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

The Boc protecting group and the carboxyl groups lack strong chromophores in the near-UV range, meaning detection is usually performed at low wavelengths, typically between 200 and 220 nm, where the carbamate and carboxyl functionalities absorb UV light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A critical consideration for the HPLC analysis of Boc-protected compounds is the stability of the acid-labile Boc group. researchgate.net The use of strong acids like trifluoroacetic acid (TFA) in the mobile phase, while often improving peak shape, can cause partial cleavage of the Boc group if the collected fractions are left to stand for extended periods or during solvent evaporation. researchgate.net Therefore, milder acids like formic acid are sometimes used, or analysis is performed promptly. rsc.orgresearchgate.net

A typical HPLC method for the analysis of a Boc-protected lysine derivative is detailed in the table below.

ParameterConditionRationale
Instrument HPLC with UV/Vis DetectorStandard for purity analysis.
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase with an acidic modifier to ensure protonation of carboxyls and improve peak shape. rsc.org
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component used to elute the compound from the column. rsc.org
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute the compound of interest and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection Wavelength 210 nmWavelength for detecting carboxyl and carbamate functional groups.
Purity Specification ≥95%A common purity requirement for specialized chemical reagents. lgcstandards.com

This table outlines a representative HPLC method based on published procedures for similar Boc-protected compounds. rsc.orgresearchgate.netlgcstandards.com

Applications of N2,n2 Bis Carboxymethyl N6 Boc L Lysine in Advanced Chemical Research

Design and Synthesis of Novel Chelating Ligands and Complexes

The core of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine's utility lies in its NTA head group, a well-established chelating motif. This allows for the design and synthesis of a wide array of novel ligands and their corresponding metal complexes, enabling detailed investigations into their physicochemical properties and binding behaviors.

Investigation of Metal Ion Binding Mechanisms (e.g., Nickel, Lanthanides)

The NTA portion of this compound provides a tetradentate coordination site, capable of binding a variety of metal ions. The binding mechanism typically involves the nitrogen atom and the three carboxylate groups, which can form a stable octahedral coordination sphere with metal ions that favor such geometry, like nickel(II). The remaining coordination sites on the metal ion are usually occupied by water molecules or other ligands present in the solution. This coordination behavior is fundamental to the well-established Ni-NTA system used for the purification of histidine-tagged proteins. nih.gov

For lanthanide ions, which are characterized by larger ionic radii and a preference for higher coordination numbers, the interaction with NTA-based ligands is also significant. Lanthanide ions are hard acids and readily coordinate with the oxygen donor atoms of the carboxylate groups. nih.gov The resulting complexes are of interest for various applications, including in the development of luminescent probes and contrast agents. NMR studies on the adducts of lanthanide ions with L-lysine have been performed to understand the solution structure of these complexes. pku.edu.cn

Studies on Chelating Selectivity and Affinity

The selectivity and affinity of this compound for different metal ions are governed by factors such as the ionic radius, charge, and preferred coordination geometry of the metal. The NTA group is known to form highly stable complexes with a range of divalent and trivalent metal ions. The stability of these complexes is a critical factor in their application. For instance, the affinity of the Ni-NTA interaction is a key parameter in the efficiency of protein purification protocols. nih.gov

While specific stability constants for this compound with a wide range of metal ions are not extensively documented in readily available literature, data for the parent nitrilotriacetic acid provides a strong indication of the expected trends.

Table 1: Logarithm of the Formation Constants (log K) for NTA with Various Metal Ions

Metal Ionlog K1
Ca(II)6.4
Mg(II)5.5
Mn(II)7.4
Fe(II)8.3
Co(II)10.4
Ni(II)11.5
Cu(II)13.0
Zn(II)10.7
Cd(II)9.5
Pb(II)11.4
Fe(III)15.9

This data is for the parent compound Nitrilotriacetic acid and serves as an approximation for the chelating behavior of the NTA moiety in this compound.

Thermodynamic and Kinetic Characterization of Metal-Ligand Interactions

The thermodynamic and kinetic stability of metal complexes with this compound are crucial for their practical applications. Thermodynamic stability is often expressed in terms of stability constants, which provide a measure of the strength of the metal-ligand bond. Calorimetric studies of Ni(II) and Cu(II) with NTA and oligohistidines have been conducted to determine the thermodynamics of these interactions. researchgate.net

Kinetic studies provide insights into the rates of complex formation and dissociation. For applications such as metal-based probes, a kinetically stable complex is often desired to prevent the premature release of the metal ion. Thermodynamic and kinetic studies of H2 and N2 binding to bimetallic nickel-group 13 complexes have provided valuable data on the factors influencing these interactions. nih.govsemanticscholar.org Studies on Ni(II) glycine complexes have also shed light on the thermodynamic stability of such systems in aqueous solutions. ijnc.irijnc.ir

Development of Metal-Based Probes and Reagents (non-clinical focus)

The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable platform for the development of metal-based probes and reagents for research applications. By attaching a signaling moiety, such as a fluorophore, to the lysine (B10760008) backbone, probes can be designed to detect the presence of specific metal ions or to study biological processes where metal ions play a crucial role.

Metal-NTA based fluorescent probes have been developed for imaging proteins, taking advantage of the specific interaction between the Ni-NTA complex and histidine tags. nih.govresearchgate.net These probes can be used to track the localization and dynamics of proteins in living cells. Furthermore, the development of metal-based probes for X-ray fluorescence microscopy allows for the visualization of metal ion distributions within cellular structures. nih.gov The versatility of the NTA group allows for the chelation of various metal ions, expanding the potential applications of these probes beyond nickel. nih.gov

Role as a Scaffold for Conjugation and Derivatization Strategies

The presence of a protected amine group on the lysine side chain of this compound provides a convenient handle for further chemical modifications. This allows the molecule to be used as a scaffold for the synthesis of more complex structures with tailored properties.

Synthesis of Functionalized Lipids and Surfactants (e.g., fluorinated lipids for protein monolayer crystallizations)

A significant application of this compound and its derivatives is in the synthesis of functionalized lipids and surfactants. These molecules are of particular interest in the field of structural biology for the crystallization of membrane proteins. A related compound, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, has been explicitly used in the synthesis of nickel-chelating fluorinated lipids. scbt.com This strongly suggests that the Boc-protected analogue, this compound, can serve as a direct precursor for similar applications.

The synthesis of these functionalized lipids typically involves the deprotection of the N6-Boc group to expose the primary amine, which is then coupled to a lipid tail. The resulting molecule possesses a hydrophilic head group with metal-chelating capabilities and a hydrophobic tail that allows it to self-assemble into structures like micelles or lipid bilayers.

Fluorinated lipids are particularly advantageous for protein crystallization as they can enhance the stability of the protein-lipid complex. The synthesis of polyfluorinated L-lysine derivatives has been a subject of research to create tools for NMR-based screening and other applications. nsf.govresearchgate.net The unique properties of fluorinated compounds can be leveraged to create highly stable environments for membrane proteins, facilitating their crystallization and subsequent structural determination.

Construction of Dendrimeric Structures and Branched Architectures

The synthesis of well-defined dendritic and branched polymers often relies on building blocks with multiple reactive sites. While general strategies for creating poly-L-lysine dendrimers are well-established, utilizing monomers protected with groups like tert-butoxycarbonyl (Boc), the specific use of this compound offers a unique approach to introduce branching and additional functionality. medchemexpress.com The two carboxymethyl groups on the N2 position can serve as branching points, allowing for the growth of subsequent generations of the dendrimer.

The general approach to synthesizing lysine-based dendrimers involves a stepwise process. medchemexpress.com For lower generation dendrimers (up to the third generation), solid-phase peptide synthesis or the use of protected monomers like Boc-Lys(Boc)-OH are common methods. medchemexpress.com The presence of the Boc protecting group on the N6-amine of this compound allows for selective deprotection and further elaboration at this position, while the two carboxylic acids provide sites for coupling to other molecules, leading to the formation of branched structures. This multi-functionality is crucial for creating complex, three-dimensional macromolecules with a high density of surface groups.

Preparation of Polymerizable Monomers and Polymeric Materials

The unique structure of this compound makes it an attractive candidate for the synthesis of novel polymerizable monomers. The presence of multiple carboxylic acid groups allows for various polymerization strategies. For instance, these groups can be activated and reacted with diamines to form polyamides.

A study by Xiaoming Xu and colleagues in 2006 detailed the synthesis of new chelating monomers that incorporate the bis(carboxymethyl)-L-lysine moiety. While the specific N6-protecting group in their work was not Boc, the research demonstrates the principle of converting this type of substituted lysine into a polymerizable form. The resulting polymers, containing the bis(carboxymethyl)amino functionality, exhibited interesting properties, such as the ability to form ternary metal-fluoride complexes. This highlights the potential of using this compound to create functional polymers with metal-chelating capabilities.

Development of Molecular Scaffolds for Controlled Assembly

Molecular scaffolds are core structures that allow for the precise spatial arrangement of multiple functional groups. Amino acids are versatile building blocks for such scaffolds due to their inherent chirality and the presence of at least two distinct functional groups. coompo.com Lysine, in particular, with its additional side-chain amine, provides a trifunctional hub. coompo.com

This compound expands on this concept by offering even more points for molecular elaboration. The two carboxymethyl groups can be differentially functionalized, and the Boc-protected amine can be deprotected to introduce another distinct moiety. This level of control is essential for creating scaffolds that can hold different chemical entities—such as targeting ligands, imaging agents, or therapeutic molecules—in a well-defined orientation. This controlled assembly is a key principle in the design of multifunctional molecules for various applications, including diagnostics and therapeutics. coompo.com

Utilization in Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids into peptides is a powerful strategy to introduce novel properties, such as enhanced stability, conformational constraints, or specific functionalities. The Boc protecting group is a cornerstone of solid-phase peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain. chemimpex.com

Incorporation into Synthetic Peptides for Conformational Studies

The introduction of the N2,N2-bis(carboxymethyl) moiety onto a lysine residue within a peptide sequence would significantly alter the local chemical environment and steric bulk around the peptide backbone. This modification can be used to induce or restrict specific conformations. The two additional carboxylic acid groups can participate in intramolecular hydrogen bonding or electrostatic interactions, influencing the secondary structure of the peptide. By studying the conformational changes upon incorporating this compound, researchers can gain insights into the structure-function relationships of peptides.

Development of Non-Natural Amino Acid Probes for Biochemical Research

Non-natural amino acids are invaluable tools for probing protein structure and function. nih.gov They can be designed to carry spectroscopic labels, photo-crosslinkers, or other functionalities that allow for the investigation of biological processes. semanticscholar.org The N2,N2-bis(carboxymethyl) groups on the lysine scaffold can serve as attachment points for fluorescent dyes or other reporter molecules.

For example, the two carboxylic acid groups could be used to chelate metal ions, turning the modified amino acid into a probe for metalloproteins or a sensor for specific metal ions in a biological system. The ability to incorporate such a functionalized amino acid site-specifically into a protein allows for detailed studies of protein dynamics, interactions, and localization within a cellular context. nih.gov

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The N2,N2-bis(carboxymethyl) moiety in this compound is essentially a derivative of iminodiacetic acid, a well-known metal-chelating agent. This intrinsic property makes the compound a promising building block for the construction of metallo-supramolecular assemblies.

Upon deprotection of the carboxylic acids, the bis(carboxymethyl)amino group can coordinate with various metal ions, leading to the formation of discrete coordination complexes or extended metal-organic frameworks. The lysine backbone provides a chiral scaffold, which can influence the stereochemistry of the resulting supramolecular structure. Furthermore, the N6-amine, after deprotection of the Boc group, can be functionalized to introduce other recognition motifs, enabling the creation of complex, multi-component supramolecular systems with potential applications in catalysis, sensing, and materials science.

Self-Assembly Studies of Amphiphilic Derivatives

The core structure of this compound provides a hydrophilic headgroup, the nitrilotriacetic acid (NTA) moiety, which is adept at metal ion coordination. By coupling this polar head with a hydrophobic tail, typically a long-chain alkyl or fluorinated group, a variety of amphiphilic molecules can be synthesized. These derivatives are of significant interest in self-assembly studies due to their ability to spontaneously organize into well-defined supramolecular structures in aqueous environments, such as micelles, vesicles, and nanofibers.

The self-assembly process is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the nonpolar tails and water molecules, leading to the formation of aggregates where the hydrophobic chains are sequestered in the core and the hydrophilic NTA-lysine headgroups are exposed to the aqueous phase. The morphology of these aggregates is influenced by factors such as the length and nature of the hydrophobic tail, the concentration of the amphiphile, temperature, and the presence of metal ions that can coordinate with the NTA headgroups.

Research into analogous amphiphilic systems based on lysine derivatives has provided insights into the expected behavior of amphiphiles derived from this compound. For instance, studies on linear oligomers of alternating α-amino tetradecanoic acid and lysine have demonstrated their surface activity and the formation of micelles with defined critical micelle concentrations (CMCs). nih.gov Cryogenic transmission electron microscopy of these systems has revealed the formation of elongated, cylindrical, or fibrous supramolecular structures. nih.gov

Furthermore, nickel-chelating fluorinated lipids have been synthesized to create functionalized templates for the two-dimensional crystallization of proteins. nih.govscilit.com These lipids, which feature a chelating headgroup similar to the NTA moiety, self-assemble into stable monolayers at air-water interfaces. This work underscores the potential of amphiphiles derived from this compound to form functional surfaces and interfaces.

The table below summarizes key findings from studies on the self-assembly of analogous amphiphilic lysine derivatives, providing a predictive framework for the properties of systems based on this compound.

Amphiphile TypeSelf-Assembly BehaviorAggregate MorphologyKey Findings
Linear Oligomers of α-Amino Tetradecanoic Acid and LysineFormation of micelles in acidic solution with defined Critical Micelle Concentrations (CMCs).Elongated cylindrical or fibrous structures with diameters of 6.0-13 nm. nih.govDemonstrates the ability of lipidated lysine derivatives to form well-defined, non-spherical micelles. nih.gov
Nickel-Chelating Fluorinated LipidsFormation of stable monolayers at the air-water interface. nih.govscilit.comTwo-dimensional films.Highlights the potential for creating functionalized surfaces for applications such as protein crystallization. nih.govscilit.com
Peptide Amphiphiles with Histidine ResiduesSelf-assembly into nanofiber scaffolds.High-aspect-ratio nanofibers with diameters in the range of 7–15 nm. mdpi.comIllustrates the formation of extended fibrillar networks with potential applications in biomaterials. mdpi.com

Design of Host-Guest Systems

The NTA headgroup of this compound is a powerful chelating agent for divalent metal ions, most notably nickel (Ni²⁺). This property is extensively exploited in the design of host-guest systems for the specific recognition and binding of molecules bearing a polyhistidine tag (His-tag). The NTA-Ni²⁺ complex forms a stable coordination site that acts as a host, selectively capturing His-tagged proteins, which serve as the guests.

This host-guest interaction is the foundation of Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of recombinant proteins. nih.govinterchim.com Derivatives of this compound can be immobilized on various solid supports, such as beads or sensor surfaces, to create affinity matrices for the selective capture of His-tagged proteins from complex mixtures.

The binding affinity of the His-tag to the Ni-NTA host is a critical parameter in the design of these systems. The strength of this interaction is influenced by the number of histidine residues in the tag, the geometry of the NTA presentation, and the surrounding chemical environment. Quantitative studies using techniques like surface plasmon resonance (SPR) have elucidated the binding kinetics and equilibrium constants of this interaction.

Research has shown that the apparent equilibrium dissociation constant (Kᴅ) for a hexahistidine tag binding to a Ni²⁺-NTA surface can be in the nanomolar range, indicating a high-affinity interaction. nih.gov Even a single His-tag can bind, albeit with a much lower affinity, with a Kᴅ estimated to be around 10⁻⁶ M. nih.gov The stability of the binding is significantly enhanced with an increasing number of histidine residues, with two or more tags being sufficient for stable immobilization. nih.gov

The table below presents a selection of reported binding affinities for the interaction between His-tagged proteins and Ni-NTA functionalized surfaces, which are directly relevant to host-guest systems designed using this compound derivatives.

Guest MoleculeHost SystemBinding Affinity (Kᴅ)Measurement Technique
Hexahistidine (His₆) Tagged PeptideNi²⁺-NTA Surface14 ± 1 nM nih.govSurface Plasmon Resonance (SPR) nih.gov
Single Histidine (His₁) Tagged ProteinNi²⁺-NTA Surface~1 µM (10⁻⁶ M) nih.govSurface Plasmon Resonance (SPR) nih.gov
His₆-Tagged Protein on β-cyclodextrin-anchored Ni²⁺:NTAβ-cyclodextrin-anchored Ni²⁺:NTA1 µM (two coordination pairs) nih.govNot specified nih.gov
His₆-Tagged Protein on β-cyclodextrin-anchored Ni²⁺:NTAβ-cyclodextrin-anchored Ni²⁺:NTA10 µM (three coordination pairs) nih.govNot specified nih.gov

Computational and Theoretical Studies of N2,n2 Bis Carboxymethyl N6 Boc L Lysine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For a molecule like this compound, the lone pairs on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the carbonyl groups, indicating these as potential sites for nucleophilic attack.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites for various types of chemical reactions. For instance, the nitrilotriacetic acid (NTA) moiety, formed by the N2,N2-bis(carboxymethyl) group, is a known metal-chelating agent. Quantum chemical calculations can precisely model how the electron density shifts upon coordination with a metal ion, thereby quantifying the strength and nature of this interaction.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, prone to donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital, available to accept electrons.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Dipole Moment3.2 DIndicates a polar molecule with asymmetric charge distribution.

Note: The data in this table is illustrative and based on typical values for similar organic molecules. It is not derived from actual published research on this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the lysine (B10760008) side chain and the rotational freedom around its various single bonds mean that this compound can adopt a multitude of conformations. Understanding the conformational landscape is crucial as the three-dimensional structure of the molecule dictates its biological activity and interaction with other molecules.

Conformational analysis can be performed using molecular mechanics or more accurate quantum chemical methods to identify low-energy conformers. For a molecule of this complexity, a systematic search is computationally demanding. Therefore, stochastic methods like Monte Carlo or molecular dynamics (MD) simulations are often employed.

MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological membrane. By simulating the movements of the atoms over time, researchers can understand how the molecule folds and what conformations are most prevalent. For instance, an MD simulation in water would likely show the hydrophilic carboxymethyl groups oriented towards the solvent, while the more hydrophobic Boc group might be more shielded. A related derivative, N2,N6-Bis((1,1-dimethylethoxy)carbonyl)-L-lysine 4-nitrophenyl ester, is noted to be highly flexible, to the extent that conformer generation is disallowed in some databases. chemicalbook.com This highlights the complexity and the necessity of dynamic simulations for such molecules.

Ligand-Metal Interaction Modeling and Binding Energy Calculations

The N2,N2-bis(carboxymethyl) moiety is structurally similar to well-known chelating agents like nitrilotriacetic acid (NTA). This suggests that this compound has significant potential for coordinating with metal ions. Computational modeling can be used to predict the geometry of the resulting metal complexes and to calculate the binding energies. A related compound, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, is used in the synthesis of nickel-chelating fluorinated lipids, underscoring the chelating ability of this functional group. scbt.com

These calculations are invaluable for designing derivatives for applications such as metal sequestration, contrast agents for medical imaging, or as catalysts. By modeling the interaction with various metal ions (e.g., Cu2+, Zn2+, Ni2+), it is possible to predict the selectivity and stability of the complexes. The binding energy calculations, often performed using high-level DFT, can rank the affinity of the ligand for different metals.

Table 2: Hypothetical Binding Energies of this compound with Divalent Metal Ions

Metal IonCoordination GeometryBinding Energy (kcal/mol)
Cu(II)Distorted Octahedral-45.8
Ni(II)Octahedral-40.2
Zn(II)Tetrahedral-35.5
Ca(II)Heptacoordinate-25.1

Note: This data is for illustrative purposes to show the type of information that can be obtained from such studies and does not represent experimentally verified values for this specific compound.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be used to aid in the experimental characterization of this compound and its derivatives.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This is particularly useful for identifying the characteristic peaks of the carbonyl groups (from the carboxymethyl and Boc moieties) and the N-H bonds.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For the parent molecule, significant absorption is not expected in the visible region, but the calculations can provide information about absorptions in the UV range.

These predicted spectra are powerful tools for interpreting experimental results and for identifying unknown compounds or impurities.

In Silico Design of Novel Derivatives with Tailored Functionality

One of the most exciting applications of computational studies is the in silico design of novel derivatives. By starting with the scaffold of this compound, researchers can computationally introduce various modifications and predict the resulting properties. This rational design approach can significantly accelerate the discovery of new molecules with desired functionalities, a concept that has been applied to various lysine derivatives for applications in peptide synthesis and bioconjugation.

For example, the Boc protecting group could be computationally replaced with other protecting groups to modulate solubility or reactivity. The carboxymethyl groups could be esterified to create prodrugs or to alter the metal-binding properties. Furthermore, the lysine backbone itself could be modified. By performing the types of calculations described in the preceding sections on a library of virtual compounds, it is possible to screen for candidates with optimized properties before committing to their chemical synthesis. This approach saves time, resources, and can lead to the discovery of highly effective molecules for a wide range of applications, from drug delivery to materials science.

Future Directions and Emerging Research Opportunities

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The current synthesis of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine typically involves the alkylation of the α-amino group of N6-Boc-L-lysine with a haloacetic acid, such as bromoacetic acid. chemicalbook.com While effective, future research will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps through one-pot procedures, and exploring catalytic methods to minimize waste and improve atom economy.

Solid-Phase Synthesis: Adapting the synthesis for solid-phase peptide synthesis (SPPS) platforms would enable the direct incorporation of the NTA-lysine moiety into peptide sequences, streamlining the creation of complex conjugates. chemimpex.comnih.gov

Enzymatic Synthesis: The potential for chemoenzymatic strategies could offer high selectivity and milder reaction conditions, aligning with the growing demand for sustainable chemical manufacturing.

MethodologyKey FeaturesPotential AdvantagesResearch Focus
Current MethodAlkylation of N6-Boc-L-lysine with bromoacetic acid. chemicalbook.comEstablished and reliable.-
Green SynthesisUse of aqueous media, biodegradable catalysts, reduced energy input.Lower environmental impact, increased safety.Identifying suitable green catalysts and solvent systems.
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates. pharm.or.jpImproved efficiency, reduced solvent use, higher throughput.Optimizing reaction conditions to prevent side reactions.
Enzymatic SynthesisUse of enzymes for selective modifications.High stereoselectivity, mild reaction conditions, environmentally friendly.Screening for or engineering enzymes that can catalyze the N-alkylation.

Expanding the Scope of Metal Chelation Applications in Materials Science and Catalysis

The nitrilotriacetic acid (NTA) moiety is a powerful tridentate chelator, well-known for its high affinity for metal ions like Nickel(II) and Copper(II). acs.orgnih.govnih.gov This property is fundamental to its use in immobilized metal-affinity chromatography (IMAC) for purifying histidine-tagged (His-tagged) proteins. researchgate.net Future research can expand upon this capability in novel materials and catalytic systems.

Emerging opportunities include:

Functional Surfaces and Membranes: The compound can be tethered to surfaces to create materials for specific applications. For instance, incorporating it into polymer membranes could produce systems for heavy metal capture in water treatment or for the selective separation of metalloproteins. acs.orgtaylorfrancis.com

Novel Catalysts: The lysine (B10760008) backbone provides a chiral scaffold. By chelating catalytically active metal ions, this compound could serve as a building block for asymmetric catalysts, where the lysine structure influences the stereochemical outcome of a reaction.

Metallo-supramolecular Polymers: This compound can be used as a monomer or cross-linker to form metallo-supramolecular polymers. rsc.org The reversible nature of metal-ligand coordination could be exploited to create self-healing materials or materials with tunable mechanical properties.

Metal IonPotential Application AreaRationale
Ni(II), Cu(II)Affinity materials for protein binding, catalysis. acs.orgStrong, well-characterized coordination with the NTA group. acs.org
Fe(III), Hg(II)Environmental remediation, sensing. taylorfrancis.comHigh affinity of NTA for heavy and transition metals.
Ln(III) (e.g., Eu, Tb)Luminescent materials, bioprobes.Lanthanide ions form luminescent complexes with suitable chelators.
Pd(II), Pt(II), Rh(I)Homogeneous and heterogeneous catalysis.Chelation can stabilize catalytically active metal centers.

Development of Advanced Conjugates for Biophysical Probes and Bioimaging Reagents (non-clinical focus)

The ability to conjugate this compound to other molecules after deprotection of the Boc group opens up vast possibilities for creating sophisticated research tools. Facile methods have already been developed to create NTA conjugates with moieties like biotin (B1667282) and fluorescein (B123965) for studying His-tagged proteins. acs.orgnih.govresearchgate.net

Future research can focus on developing more advanced conjugates:

FRET Probes: By attaching a Förster Resonance Energy Transfer (FRET) donor-acceptor pair to a scaffold containing the NTA-lysine derivative, researchers can create probes to study conformational changes or binding events in proteins in real-time.

Spin-Labeled Probes: Conjugation with a stable radical (spin label) would allow for the study of protein structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. The NTA group would serve to anchor the probe to a specific site on a His-tagged protein.

Surface-Based Biosensors: Immobilizing the compound on sensor chips (e.g., for Surface Plasmon Resonance) can be used to create highly sensitive and reusable surfaces for studying biomolecular interactions with high affinity and specificity. acs.orgresearchgate.net

Integration into Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive materials, which change their properties in response to external triggers, are a major focus of modern materials science. nih.govrsc.org The metal-chelating ability of this compound makes it an ideal component for creating metal-responsive systems.

Potential future applications include:

Metal-Ion-Gated Systems: Incorporating the molecule into a hydrogel or polymer matrix could allow for the creation of materials whose permeability or mechanical properties change upon the binding or release of specific metal ions. This response could be triggered by changes in pH or the presence of a competing chelator.

Switchable Catalysis: A catalytic metal ion could be held in an inactive state by the NTA chelator. An external stimulus (e.g., light, pH change) could induce the release of the metal, activating a catalytic process on demand.

Smart Coatings: Coatings functionalized with this compound could change their optical or adhesive properties in the presence of certain metal ions, acting as visual sensors or reversible adhesives. Research into stimuli-responsive composite materials consisting of polymers and metals highlights the potential for creating systems that convert one external stimulus into another. researchgate.net

Collaborative Approaches Combining Synthesis, Spectroscopy, and Computational Science

Maximizing the potential of this compound will require a multidisciplinary approach that integrates synthetic chemistry, advanced spectroscopy, and computational modeling.

Synthesis and Design: Synthetic chemists can focus on creating novel derivatives and incorporating the molecule into new materials and polymers. rsc.orgmdpi.com

Spectroscopy and Characterization: Spectroscopists can use techniques like NMR, fluorescence spectroscopy, and surface plasmon resonance to characterize the new materials and study their interactions with metal ions and biomolecules in detail. acs.orgresearchgate.net

Computational Science: Computational chemists can use molecular modeling and density functional theory (DFT) to predict the binding affinities and geometries of different metal-NTA complexes, guiding the design of new materials with tailored properties. nih.gov This synergy can accelerate the design-build-test cycle, leading to the rapid development of innovative technologies based on this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for preparing N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine?

The compound is synthesized through a multi-step procedure. First, L-lysine undergoes N6-protection using tert-butoxycarbonyl (Boc) groups. Subsequent N2-modification involves bis-carboxymethylation, typically achieved by reacting the free amino groups with bromoacetic acid or its derivatives under alkaline conditions. A key intermediate, N6-Boc-L-lysine, is prepared via Boc-anhydride in a mixed solvent system (e.g., dioxane/water), followed by selective deprotection and alkylation steps . The final product is purified via recrystallization or chromatography, with yields optimized by controlling reaction stoichiometry and pH.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to hydrolysis. It should be stored at 2–8°C in airtight, desiccated containers to prevent moisture absorption and degradation. For long-term stability, lyophilization is recommended. Handling should occur in inert atmospheres (e.g., nitrogen gloveboxes) to minimize oxidation, and solutions should be prepared fresh or stored at -20°C in dimethyl sulfoxide (DMSO) or aqueous buffers (pH 6–8) .

Q. What purification methods are effective for isolating this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is standard. Ion-exchange chromatography is also effective due to the compound’s carboxylic acid groups. For small-scale syntheses, recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, confirmed by melting point analysis and nuclear magnetic resonance (NMR) .

Advanced Questions

Q. How can orthogonal protecting group strategies optimize stepwise lysine modification?

Orthogonal protection (e.g., Boc for N6 and carbobenzyloxy [Cbz] for N2) enables sequential functionalization. For example, after N6-Boc protection, the N2-amine can be bis-carboxymethylated. The Boc group is later removed via acidolysis (e.g., HCl/dioxane), leaving the carboxymethyl groups intact for further conjugation (e.g., metal chelation or bioconjugation). This approach minimizes side reactions during peptide synthesis or glycation studies .

Q. What analytical techniques confirm structural integrity and purity in glycation studies?

High-resolution mass spectrometry (HR-MS) and tandem MS (MS²) are critical for identifying molecular ions ([M+H]⁺ at m/z 396.39) and fragmentation patterns. Liquid chromatography (LC)-MS² with collision-induced dissociation (CID) detects trace impurities (e.g., de-Boc byproducts). Nuclear magnetic resonance (¹H/¹³C NMR) confirms regioselectivity, with characteristic Boc tert-butyl signals at δ 1.4 ppm and carboxymethyl protons at δ 3.5–4.0 ppm .

Q. How do oxidative conditions influence the compound’s reactivity in advanced glycation end-product (AGE) formation?

Under aerobic conditions, the carboxymethyl groups can participate in α-dicarbonyl-mediated glycation cascades. For instance, methylglyoxal reacts with the N2-carboxymethylated lysine to form N6-pyruvoyl derivatives, detectable via LC-MS². These pathways are pH-dependent, with optimal reactivity at pH 7.4–8.0, mimicking physiological conditions. Oxidative stress markers (e.g., N6-glyoxylyl lysine) correlate with AGE accumulation in vivo, as shown in rat liver cirrhosis models .

Q. Can click chemistry enhance applications in protein conjugation or biomaterial synthesis?

Yes. Azide-functionalized derivatives (e.g., N6-[(2-azidoethoxy)carbonyl] variants) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific protein labeling. For example, the compound’s carboxymethyl groups can be modified with propargylamine, allowing conjugation to azide-tagged antibodies or polymers. This strategy is critical for synthesizing biofunctional hydrogels or targeted drug delivery systems .

Methodological Considerations

  • Contradiction Resolution : and highlight divergent applications (protective group vs. glycation studies). Researchers must tailor reaction conditions (e.g., pH, oxidant presence) to their specific goals.
  • Data Validation : Cross-validate NMR and MS results with synthetic controls to distinguish isomeric byproducts (e.g., N2 vs. N6 regioisomers).

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